

Application Notes and Protocols: In Vitro Combination of AZD5153 and PARP Inhibitors

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Compound of Interest

Compound Name: AZD5153

Cat. No.: B605766

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Introduction

AZD5153 is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1][2] BRD4 is a key transcriptional regulator involved in the expression of various oncogenes, including MYC.[2][3] PARP (Poly (ADP-ribose) polymerase) inhibitors, such as olaparib, are targeted therapies that induce synthetic lethality in cancer cells with deficiencies in homologous recombination (HR), a critical DNA repair pathway.[4][5] Preclinical studies have demonstrated a strong synergistic anti-tumor effect when combining **AZD5153** with PARP inhibitors in various cancer models, particularly in ovarian cancer.[6][7]

These application notes provide a summary of the in vitro effects of combining **AZD5153** with PARP inhibitors and detailed protocols for key experimental assays to evaluate this synergy.

Mechanism of Synergistic Action

The combination of **AZD5153** and PARP inhibitors exhibits a powerful synergistic effect through multiple mechanisms:

- Downregulation of Homologous Recombination (HR) Repair Proteins: **AZD5153**, by inhibiting BRD4, leads to the transcriptional repression of key genes involved in the HR

pathway, such as RAD51 and CtIP.[8][9] This induced "BRCAness" or HR deficiency renders cancer cells highly susceptible to PARP inhibitors, creating a synthetic lethal interaction.[4]

- Inhibition of PTEN Expression: **AZD5153** has been shown to downregulate the expression of PTEN, a tumor suppressor protein that plays a role in DNA repair.[6][7] Reduced PTEN levels contribute to genomic instability, further sensitizing cancer cells to the effects of PARP inhibition.[6]

These complementary mechanisms of action lead to increased DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Data Presentation

Table 1: Synergistic Cytotoxicity of **AZD5153** and Olaparib in Ovarian Cancer Models

Cell Line/Model	AZD5153 IC50 (μM)	Olaparib IC50 (μM)	Combination Effect	Reference
Ovarian Cancer Cell Lines (Panel)	Varies by cell line	Varies by cell line	Widespread synergistic cytotoxicity observed in 13 out of 15 cell lines.[6]	[6]
Patient-Derived Organoids (PDOs)	Varies by PDO model	Varies by PDO model	Synergistic anti-tumor effect seen in 20 out of 22 PDO models.[6]	[6]
OVCAR-3	Not specified	21.7	Synergistic growth inhibition with proguanil (another biguanide)[10]	[10]
SKOV-3	Not specified	80.9	Synergistic growth inhibition with proguanil[10]	[10]

Note: Specific IC50 values for the combination are not readily available in the public domain and would need to be determined experimentally. The provided data indicates a strong synergistic effect, suggesting the combination IC50 would be significantly lower than that of the individual agents.

Table 2: In Vitro Pharmacodynamic Effects of AZD5153 and Olaparib Combination

Assay	Endpoint Measured	Effect of Combination Treatment	Reference
DNA Damage			
γH2AX Foci Formation	DNA double-strand breaks	Significant increase in γH2AX foci compared to single agents.[4][6]	[4][6]
Comet Assay	DNA fragmentation	Increased DNA tail moment, indicating more DNA breaks.[4][6]	[4][6]
DNA Replication			
DNA Fiber Assay	Replication fork speed and stability	Decreased replication fork speed and increased fork stalling.[6]	[6]
Cell Fate			
Apoptosis Assays (e.g., Annexin V)	Percentage of apoptotic cells	Significant increase in apoptosis rates compared to single agents.[6][7]	[6][7]
Western Blot	Cleaved PARP, Cleaved Caspase-3	Increased levels of apoptotic markers.[7]	[7]
Target Engagement			
qRT-PCR / Western Blot	PTEN mRNA and protein levels	Downregulation of PTEN expression by AZD5153.[6][11]	[6][11]

Experimental Protocols

Cell Viability Assay (MTT/SRB Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) and assess the synergistic cytotoxicity of **AZD5153** and a PARP inhibitor.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 96-well plates
- **AZD5153** (stock solution in DMSO)
- PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution
- Solubilization solution (for MTT) or 10 mM Tris base solution (for SRB)
- Plate reader

Procedure:

- Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 μ L of complete medium and incubate for 24 hours.
- Drug Treatment: Prepare serial dilutions of **AZD5153** and the PARP inhibitor, both alone and in combination at a fixed ratio (e.g., based on their individual IC₅₀s). Add 100 μ L of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plates for 72-120 hours.
- MTT Assay:
 - Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
- Read the absorbance at 570 nm.
- SRB Assay:
 - Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
 - Wash the plates five times with water and air dry.
 - Stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.
 - Wash four times with 1% acetic acid and air dry.
 - Solubilize the dye with 10 mM Tris base solution.
 - Read the absorbance at 510 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values using non-linear regression analysis. Synergy can be calculated using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy.[\[12\]](#)

Western Blot Analysis

This protocol is for detecting changes in protein expression levels of key markers like PTEN and γH2AX.

Materials:

- Treated cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-PTEN, anti-γH2AX, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Lysis: After drug treatment, wash cells with cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and add ECL substrate. Image the blot using a chemiluminescence detection system.
- Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is to measure the changes in mRNA expression levels of target genes like PTEN.

Materials:

- Treated cells
- RNA extraction kit (e.g., TRIzol)
- cDNA synthesis kit
- SYBR Green or TaqMan master mix
- Gene-specific primers for PTEN and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR system

Procedure:

- RNA Extraction: Extract total RNA from treated cells using an RNA extraction kit according to the manufacturer's protocol.[\[13\]](#)
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[\[13\]](#)
- qRT-PCR: Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, cDNA, and gene-specific primers.
- Data Analysis: Analyze the results using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[\[14\]](#)

Comet Assay (Single Cell Gel Electrophoresis)

This protocol is for the detection of DNA double-strand breaks in individual cells.

Materials:

- Treated cells
- CometAssay® kit or individual reagents (LMAgarose, Lysis Solution, Alkaline Unwinding Solution, Alkaline Electrophoresis Buffer)
- Microscope slides
- Electrophoresis chamber

- Fluorescent DNA stain (e.g., SYBR Gold)
- Fluorescence microscope with appropriate filters
- Comet scoring software

Procedure:

- Cell Preparation: Harvest cells and resuspend in ice-cold PBS at 1×10^5 cells/mL.
- Slide Preparation: Combine cells with molten LMAgarose and pipette onto a CometSlide™. Allow to solidify.
- Lysis: Immerse the slides in Lysis Solution overnight at 4°C.
- Alkaline Unwinding: Immerse the slides in Alkaline Unwinding Solution for 20-60 minutes at room temperature.
- Electrophoresis: Place the slides in an electrophoresis chamber with Alkaline Electrophoresis Buffer and run at ~1 V/cm for 20-30 minutes.
- Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a fluorescent DNA dye.
- Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail moment) using specialized software.[\[2\]](#)[\[15\]](#)

DNA Fiber Assay

This protocol is to analyze DNA replication fork dynamics.

Materials:

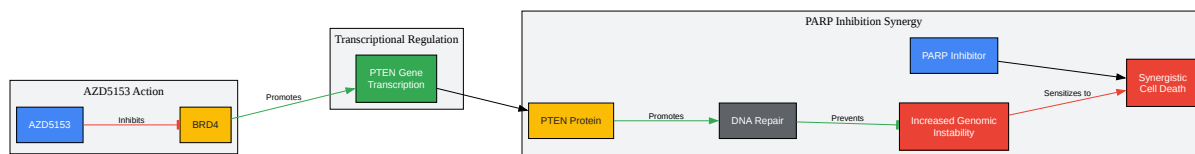
- Treated cells
- 5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)
- Spreading Lysis Buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)

- Microscope slides
- Acid and blocking solutions
- Primary antibodies (anti-CldU, anti-IdU)
- Fluorescently labeled secondary antibodies
- Fluorescence microscope
- Image analysis software

Procedure:

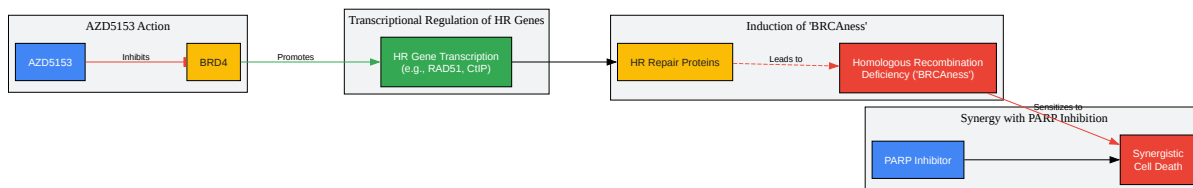
- **Cell Labeling:** Sequentially label the cells with CldU (e.g., 25 μ M for 20-30 minutes) and then with IdU (e.g., 250 μ M for 20-30 minutes). The drug treatment can be applied before, during, or between the labeling steps.[6]
- **Cell Lysis and Spreading:** Harvest the cells and lyse them on a microscope slide using spreading lysis buffer to stretch the DNA fibers.
- **Denaturation and Blocking:** Denature the DNA with HCl and then block with a blocking solution (e.g., BSA in PBS).
- **Immunostaining:** Incubate with primary antibodies against CldU and IdU, followed by incubation with corresponding fluorescently labeled secondary antibodies.
- **Imaging and Analysis:** Acquire images using a fluorescence microscope and measure the lengths of the CldU and IdU tracks to determine replication fork speed and stalling.[6][16]

Mandatory Visualizations



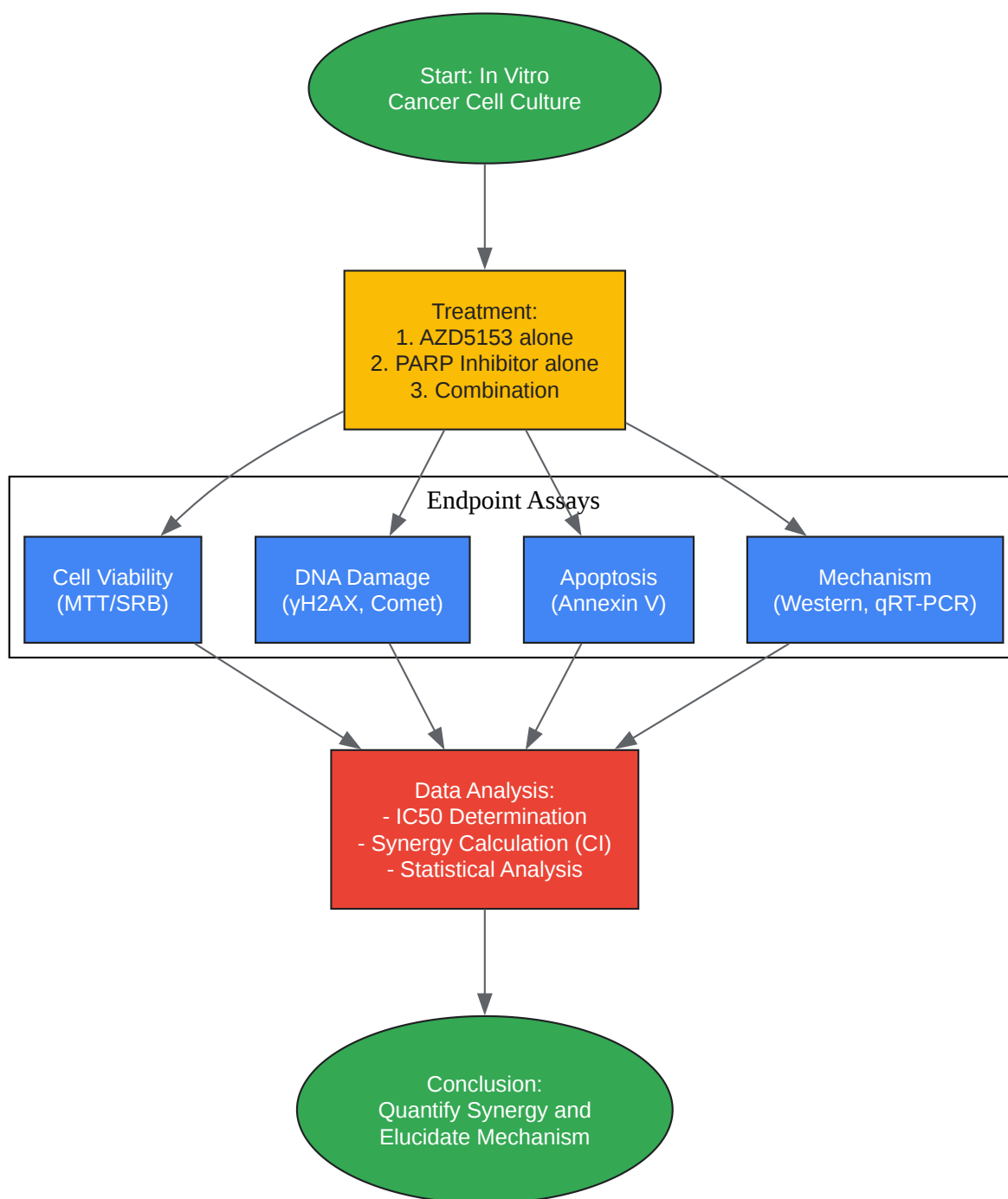
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Caption: **AZD5153**-mediated downregulation of PTEN enhances sensitivity to PARP inhibitors.



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Caption: **AZD5153** induces homologous recombination deficiency, creating synthetic lethality with PARP inhibitors.



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Caption: General experimental workflow for evaluating the in vitro synergy of **AZD5153** and PARP inhibitors.

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